![molecular formula C23H26N2O4 B11480738 1-(1,3-Benzodioxol-5-yl)-3-({4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}amino)propan-1-one](/img/structure/B11480738.png)
1-(1,3-Benzodioxol-5-yl)-3-({4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}amino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}PROPAN-1-ONE is a complex organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}PROPAN-1-ONE typically involves multiple steps, including the formation of the benzodioxole ring, the attachment of the piperidine moiety, and the final coupling with the phenylamino group. Common reagents used in these reactions include:
Benzodioxole formation: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperidine attachment: The piperidine ring can be introduced via nucleophilic substitution reactions.
Final coupling: The final step often involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}ETHAN-1-ONE
- 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}BUTAN-1-ONE
Uniqueness
1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}PROPAN-1-ONE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpiperidine-1-carbonyl)anilino]propan-1-one |
InChI |
InChI=1S/C23H26N2O4/c1-16-4-2-3-13-25(16)23(27)17-5-8-19(9-6-17)24-12-11-20(26)18-7-10-21-22(14-18)29-15-28-21/h5-10,14,16,24H,2-4,11-13,15H2,1H3 |
InChI Key |
IUBKAWFJIXQTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)NCCC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11480661.png)
![4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one](/img/structure/B11480668.png)
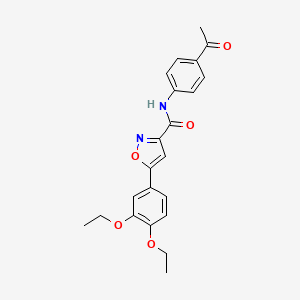
![3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11480684.png)
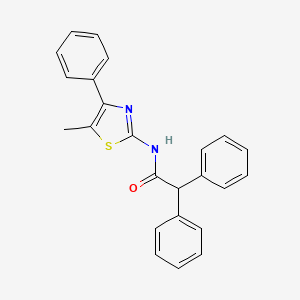
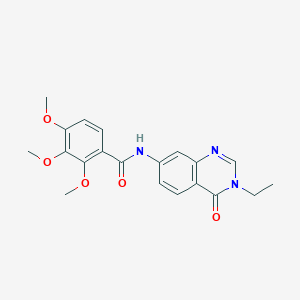
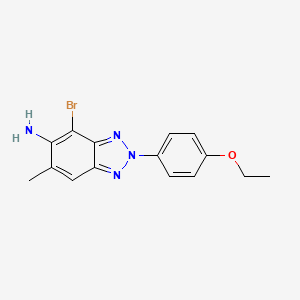
![2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11480705.png)
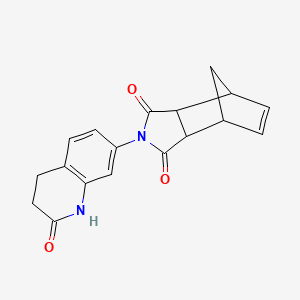
![7-(furan-2-yl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11480714.png)
![ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate](/img/structure/B11480722.png)
![5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11480732.png)
![2-[4-(morpholin-4-ylmethyl)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11480733.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B11480736.png)
